molecular formula C24H19ClN4O2 B11697059 N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11697059
M. Wt: 430.9 g/mol
InChI Key: IINQRKWPTRQXSP-ZKCKBCQTSA-N
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Description

N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-phenyl group, a methoxy-naphthyl group, and a pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the core pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone. The subsequent steps involve the introduction of the chloro-phenyl and methoxy-naphthyl groups through various substitution reactions. The final step involves the formation of the carbohydrazide moiety under controlled conditions to ensure the desired configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The chloro-phenyl and methoxy-naphthyl groups may facilitate binding to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c1-31-22-12-11-17-9-5-6-10-19(17)23(22)20-14-21(28-27-20)24(30)29-26-15-18(25)13-16-7-3-2-4-8-16/h2-15H,1H3,(H,27,28)(H,29,30)/b18-13-,26-15+

InChI Key

IINQRKWPTRQXSP-ZKCKBCQTSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC(=CC4=CC=CC=C4)Cl

Origin of Product

United States

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